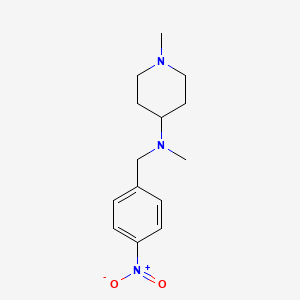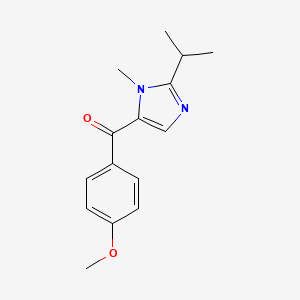
N-(2-methyl-8-quinolinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-8-quinolinyl)-2-furamide, commonly known as MQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MQ is a heterocyclic compound that is characterized by its unique chemical structure, which contains both a quinoline and furan ring. The compound has been shown to possess a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of MQ is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
MQ has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of the malaria parasite, which is responsible for the symptoms of malaria. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to reduce inflammation in animal models of inflammatory diseases, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MQ in lab experiments is its ability to inhibit the growth of the malaria parasite, which makes it a valuable tool for studying the biology of the parasite. Additionally, MQ has been shown to possess a range of other biological activities, which makes it a versatile compound for studying various disease processes. However, one of the main limitations of using MQ in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MQ. One area of interest is the development of new synthetic methods for producing MQ, which may lead to more efficient and cost-effective production of the compound. Additionally, there is interest in exploring the potential of MQ as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Furthermore, there is interest in exploring the potential of MQ as a drug delivery system, which may enhance the efficacy of other drugs. Overall, the potential therapeutic applications of MQ make it a promising compound for future research.
Métodos De Síntesis
The synthesis of MQ involves the reaction of 2-methyl-8-quinolinecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure MQ. The synthesis of MQ is a relatively straightforward process that can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
MQ has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antimalarial activity, with studies demonstrating its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. Additionally, MQ has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Furthermore, MQ has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-11-4-2-5-12(14(11)16-10)17-15(18)13-6-3-9-19-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIZXSZQSUDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
